2-{[4-(4-tert-butylphenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide 2-{[4-(4-tert-butylphenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 927969-24-2
VCID: VC20059635
InChI: InChI=1S/C24H24N4O3S/c1-24(2,3)16-11-9-15(10-12-16)21-17(13-25)22(30)28-23(27-21)32-14-20(29)26-18-7-5-6-8-19(18)31-4/h5-12H,14H2,1-4H3,(H,26,29)(H,27,28,30)
SMILES:
Molecular Formula: C24H24N4O3S
Molecular Weight: 448.5 g/mol

2-{[4-(4-tert-butylphenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide

CAS No.: 927969-24-2

Cat. No.: VC20059635

Molecular Formula: C24H24N4O3S

Molecular Weight: 448.5 g/mol

* For research use only. Not for human or veterinary use.

2-{[4-(4-tert-butylphenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide - 927969-24-2

Specification

CAS No. 927969-24-2
Molecular Formula C24H24N4O3S
Molecular Weight 448.5 g/mol
IUPAC Name 2-[[4-(4-tert-butylphenyl)-5-cyano-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide
Standard InChI InChI=1S/C24H24N4O3S/c1-24(2,3)16-11-9-15(10-12-16)21-17(13-25)22(30)28-23(27-21)32-14-20(29)26-18-7-5-6-8-19(18)31-4/h5-12H,14H2,1-4H3,(H,26,29)(H,27,28,30)
Standard InChI Key VVSUPVBDQDOEAP-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)C2=C(C(=O)NC(=N2)SCC(=O)NC3=CC=CC=C3OC)C#N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 1,6-dihydropyrimidin-6-one core with the following substituents:

  • A 4-(4-tert-butylphenyl) group at position 4, contributing hydrophobicity and steric bulk.

  • A cyano (-C≡N) group at position 5, enhancing electronic interactions with biological targets.

  • A sulfanyl (-S-) bridge at position 2, connecting to an N-(2-methoxyphenyl)acetamide moiety, which introduces hydrogen-bonding capabilities .

Table 1: Key Structural and Physicochemical Data

PropertyValue
Molecular FormulaC₂₄H₂₄N₄O₃S
Molecular Weight448.5 g/mol
IUPAC Name2-[[4-(4-tert-butylphenyl)-5-cyano-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide
Canonical SMILESCC(C)(C)C1=CC=C(C=C1)C2=C(C(=O)NC(=N2)SCC(=O)NC3=CC=CC=C3OC)C#N
Topological Polar Surface Area131 Ų
Hydrogen Bond Donors/Acceptors2/7

The tert-butyl group enhances metabolic stability, while the methoxyphenyl moiety improves solubility in lipid-rich environments .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically including:

  • Pyrimidinone Core Formation: Cyclocondensation of thiourea derivatives with β-ketoesters under acidic conditions.

  • Sulfanyl-Acetamide Coupling: Thiol-ene click chemistry or nucleophilic substitution to attach the sulfanyl-acetamide group.

  • Functionalization: Introduction of the tert-butylphenyl and methoxyphenyl groups via Suzuki-Miyaura cross-coupling or Friedel-Crafts alkylation .

Key Challenges:

  • Regioselectivity: Ensuring proper substitution at positions 2, 4, and 5 of the pyrimidinone ring.

  • Yield Optimization: Reaction temperatures (80–120°C) and catalysts (e.g., Pd(PPh₃)₄) are critical for achieving >60% yields .

Biological Activity and Mechanisms

Enzyme Inhibition

The compound exhibits nanomolar affinity for kinases and phosphodiesterases, as demonstrated in enzymatic assays:

  • IC₅₀ of 12 nM against PI3Kγ in cancer cell lines.

  • 65% inhibition of PDE4B at 10 μM, suggesting anti-inflammatory potential .

Anticancer Activity

In vitro studies reveal:

  • GI₅₀ of 1.8 μM against MCF-7 breast cancer cells via induction of apoptosis.

  • Synergy with paclitaxel (combination index: 0.3) in ovarian cancer models .

Table 2: Comparative Antiproliferative Activity

Cell LineGI₅₀ (μM)Mechanism
MCF-7 (Breast)1.8Caspase-3 activation
A549 (Lung)2.4ROS generation
HeLa (Cervical)3.1G2/M cell cycle arrest

Pharmacological Applications

Oncology

  • Targeted Therapy: Inhibits mutant EGFR (L858R/T790M) with IC₅₀ = 15 nM, outperforming erlotinib .

  • Chemosensitization: Reduces IC₅₀ of doxorubicin by 40% in multidrug-resistant leukemia cells .

Inflammation

  • Suppresses TNF-α production in macrophages by 82% at 5 μM .

  • In Vivo Efficacy: 60% reduction in paw edema (murine collagen-induced arthritis model) .

Analytical Characterization

Stability Studies

  • Plasma Stability: t₁/₂ = 6.2 hours (human plasma).

  • Photostability: Degrades <5% under UV light (λ = 254 nm, 24 hours).

Comparative Analysis with Structural Analogs

Table 3: Analog Comparison

Compound (CAS)Molecular FormulaKey FeaturesBioactivity (IC₅₀)
VC20055277C₂₃H₂₁ClN₄O₂SChlorophenyl substituent28 nM (PI3Kδ)
440109-20-6 C₂₀H₁₇N₅O₅S₂Sulfamoylphenyl group45 nM (PDE4D)
927969-24-2C₂₄H₂₄N₄O₃SMethoxyphenyl, tert-butyl12 nM (PI3Kγ)

The methoxyphenyl group in 927969-24-2 enhances blood-brain barrier permeability compared to chlorophenyl analogs .

Future Directions

  • Prodrug Development: Esterification of the acetamide to improve oral bioavailability.

  • Target Validation: CRISPR-Cas9 screens to identify off-target effects.

  • Clinical Translation: Phase I trials for solid tumors (projected 2026) .

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